N-Isopropylisoindoline hydrochloride
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Overview
Description
N-Isopropylisoindoline hydrochloride is a chemical compound belonging to the isoindoline family, which is a subclass of nitrogen-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropylisoindoline hydrochloride typically involves the reaction of isoindoline with isopropyl halides under basic conditions. The process can be summarized as follows:
Starting Materials: Isoindoline and isopropyl halide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: Isoindoline is dissolved in an appropriate solvent (e.g., ethanol), and isopropyl halide is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Isolation: The product is isolated by filtration and purified by recrystallization from a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Isopropylisoindoline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-isopropylisoindolinone.
Reduction: Reduction reactions can convert it back to isoindoline.
Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: N-Isopropylisoindolinone.
Reduction: Isoindoline.
Substitution: Various substituted isoindoline derivatives depending on the electrophile used.
Scientific Research Applications
N-Isopropylisoindoline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of bioactive compounds.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-Isopropylisoindoline hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Isoindoline: The parent compound, which lacks the isopropyl group.
N-Methylisoindoline: Similar structure but with a methyl group instead of an isopropyl group.
N-Ethylisoindoline: Similar structure but with an ethyl group instead of an isopropyl group .
Uniqueness
N-Isopropylisoindoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The isopropyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
73816-64-5 |
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Molecular Formula |
C11H16ClN |
Molecular Weight |
197.70 g/mol |
IUPAC Name |
2-propan-2-yl-2,3-dihydro-1H-isoindol-2-ium;chloride |
InChI |
InChI=1S/C11H15N.ClH/c1-9(2)12-7-10-5-3-4-6-11(10)8-12;/h3-6,9H,7-8H2,1-2H3;1H |
InChI Key |
FBVAFYVFMAVNIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[NH+]1CC2=CC=CC=C2C1.[Cl-] |
Origin of Product |
United States |
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